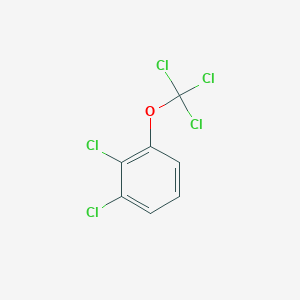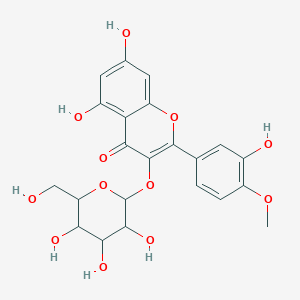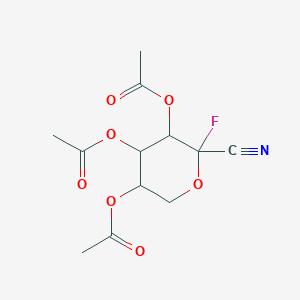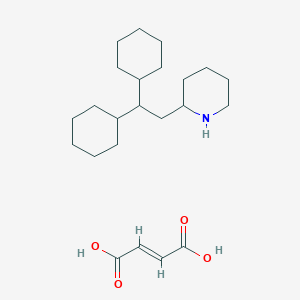
Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- typically involves the reaction of erbium salts, such as erbium chloride or erbium nitrate, with acetylacetone in the presence of a base. The reaction is usually carried out in an organic solvent like ethanol or methanol. The general reaction can be represented as follows:
ErCl3+3C5H8O2+3NaOH→Er(C5H7O2)3+3NaCl+3H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, pH, and solvent composition, to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using other chelating agents or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of erbium oxides, while reduction could yield erbium metal or lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other erbium-containing compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Studied for its potential therapeutic applications, including its use in cancer treatment and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as erbium-doped fibers for telecommunications and lasers.
Wirkmechanismus
The mechanism of action of Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to proteins and nucleic acids, affecting their structure and function. In industrial applications, its unique electronic properties are harnessed for specific purposes, such as enhancing the performance of optical devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-: Similar coordination compound with indium instead of erbium.
Cobalt, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-: Another metal acetylacetonate with cobalt as the central metal.
Uniqueness
Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- is unique due to the specific properties imparted by the erbium ion, such as its electronic configuration and magnetic properties. These characteristics make it particularly valuable in applications like telecommunications and medical imaging, where other similar compounds may not perform as effectively.
Eigenschaften
Molekularformel |
C15H21ErO6 |
|---|---|
Molekulargewicht |
464.58 g/mol |
IUPAC-Name |
erbium(3+);pentane-2,4-dione |
InChI |
InChI=1S/3C5H7O2.Er/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
InChI-Schlüssel |
FGQSJRDKBCVFHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Er+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid](/img/no-structure.png)


![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12324426.png)

![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)

![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
